ETHYL (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Ethyl 4-(3,4-dimethoxybenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and further functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dimethoxybenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 4-(3,4-dimethoxybenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activities or receptor interactions.
Industry: The compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds or hydrophobic contacts, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3,4-dimethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Lacks the 4-methoxyphenyl group, resulting in different chemical properties and reactivity.
4-(3,4-Dimethoxybenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate:
Uniqueness
Ethyl 4-(3,4-dimethoxybenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications. Its structure allows for targeted modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C24H25NO6 |
---|---|
Molecular Weight |
423.5g/mol |
IUPAC Name |
ethyl (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C24H25NO6/c1-6-31-24(27)22-15(2)25(17-8-10-18(28-3)11-9-17)23(26)19(22)13-16-7-12-20(29-4)21(14-16)30-5/h7-14H,6H2,1-5H3/b19-13- |
InChI Key |
ATGGTZKNMIISPE-UYRXBGFRSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC)C |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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